molecular formula C11H7Cl2FN2 B1475403 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine CAS No. 1546083-42-4

4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine

Cat. No.: B1475403
CAS No.: 1546083-42-4
M. Wt: 257.09 g/mol
InChI Key: HTSYLSNTRHUQES-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine is a halogenated pyrimidine derivative characterized by a chloro group at position 4, a 2-chloro-4-fluorophenyl substituent at position 6, and a methyl group at position 2. Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity. The presence of electron-withdrawing groups (e.g., Cl, F) and alkyl substituents (e.g., CH₃) in this compound likely enhances its stability and modulates its interactions in biological systems or synthetic pathways.

Properties

IUPAC Name

4-chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2FN2/c1-6-15-10(5-11(13)16-6)8-3-2-7(14)4-9(8)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSYLSNTRHUQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Pyrimidine Core and Substituted Derivatives

The preparation of this compound involves two major synthetic challenges:

  • Construction of the pyrimidine ring with appropriate substitution at the 2- and 4-positions.
  • Introduction of the 6-(2-chloro-4-fluorophenyl) substituent.

Reliable methods focus on chlorination of hydroxypyrimidines and nucleophilic aromatic substitution reactions.

Preparation of 4-Chloro-2-methylpyrimidine Core

A key intermediate for the target compound is 4-chloro-2-methylpyrimidine , which can be synthesized as follows:

Step Reagents and Conditions Outcome Reference
1. Chlorination React 2-methyl-4-hydroxypyrimidine with phosphorus oxychloride (POCl3) and an organic base (e.g., triethylamine) at 25-100°C for 2-5 hours Conversion of hydroxypyrimidine to 4-chloro-2-methylpyrimidine
2. Work-up Cooling, removal of excess POCl3 under reduced pressure, quenching with water, organic solvent extraction, drying, and concentration Isolated 4-chloro-2-methylpyrimidine with high yield and purity

This method is noted for its short synthetic route, high yield, and reduced environmental impact compared to prior art. The use of organic bases such as triethylamine or pyridine facilitates the chlorination and neutralizes generated HCl.

Summary Table of Key Preparation Steps

Compound/Intermediate Method Description Reagents Conditions Yield/Remarks Reference
4-Chloro-2-methylpyrimidine Chlorination of 2-methyl-4-hydroxypyrimidine POCl3, organic base (triethylamine) 25-100°C, 2-5 h High yield, green process
6-(2-chloro-4-fluorophenyl) substitution SNAr or Pd-catalyzed cross-coupling 2-chloro-4-fluorophenyl derivatives, pyrimidine halides Microwave heating, 150-170°C Efficient installation of aryl substituent
2-chloro-4,6-dimethoxypyrimidine Salifying, cyanamide reaction, condensation Malononitrile, methanol, composite solvents -25 to 120°C, 1-10 h High purity, high yield
2-methylthio-4-chloropyrimidine substitution Nucleophilic substitution Various nucleophiles Standard organic synthesis conditions Versatile for pyrimidine derivatives

Research Findings and Analysis

  • The chlorination of hydroxypyrimidines using phosphorus oxychloride is well-established and provides a straightforward route to 4-chloro-2-methylpyrimidine with good yields and manageable environmental impact when organic bases are used to scavenge HCl byproducts.

  • The installation of the 6-(2-chloro-4-fluorophenyl) group is more challenging and typically requires advanced synthetic techniques such as SNAr or palladium-catalyzed cross-coupling, often involving microwave-assisted heating to improve reaction rates and yields.

  • The use of composite solvents and controlled reaction parameters in the preparation of related pyrimidine derivatives (e.g., 2-chloro-4,6-dimethoxypyrimidine) demonstrates the importance of solvent choice and reaction environment in optimizing yield and purity.

  • Environmental considerations and green chemistry principles are increasingly integrated into these synthetic routes, focusing on reducing toxic reagents, minimizing waste, and improving atom economy.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine has been utilized as a precursor in the synthesis of various pharmaceutical agents. Its ability to act as a building block for more complex molecules makes it valuable in drug discovery programs targeting various diseases.

Antiviral Agents

Research indicates that derivatives of this compound exhibit antiviral properties, particularly as nucleoside analogs. These derivatives can inhibit viral DNA synthesis, making them potential candidates for antiviral drug development .

Cancer Research

The compound has shown promise in cancer research, particularly in the development of targeted therapies. Its structural features allow for modifications that can enhance selectivity towards cancer cells while minimizing effects on healthy cells .

Case Study 1: Antiviral Activity

A study conducted on various derivatives of this compound demonstrated significant antiviral activity against specific viral strains. The modifications to the pyrimidine core enhanced its efficacy, showcasing its potential as a lead compound in antiviral drug design.

Case Study 2: Cancer Cell Targeting

In a recent investigation, researchers explored the effects of this compound on different cancer cell lines. The results indicated that specific derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting the compound's potential in developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural Comparison

Key structural variations among similar compounds include substituent type (halogens, aryl groups, amines) and their positions on the pyrimidine ring. These modifications influence electronic effects, steric hindrance, and intermolecular interactions.

Table 1: Structural Features of Selected Pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Reference
This compound 4-Cl, 6-(2-Cl-4-F-C₆H₃), 2-CH₃ C₁₁H₇Cl₂F₃N₂ 299.09 N/A
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine 4-Cl, 6-(4-F-C₆H₄-S-), 2-NH₂ C₁₀H₇ClFN₃S 255.70
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine 4-Cl, 5-F, 6-CH₃, 2-(4-Br-C₆H₄) C₁₁H₇BrClFN₂ 301.54
6-(2-Chlorophenyl)-2-methylpyrimidin-4-amine 4-NH₂, 6-(2-Cl-C₆H₄), 2-CH₃ C₁₁H₁₀ClN₃ 219.67
4-Chloro-2-methyl-6-phenylpyrimidine 4-Cl, 6-C₆H₅, 2-CH₃ C₁₁H₁₀ClN₂ 218.66

Key Observations :

  • Electron-withdrawing groups (Cl, F) at positions 4 and 6 enhance electrophilic substitution reactivity .
  • Methyl groups at position 2 improve steric stability but reduce solubility .
  • Sulfanyl and amine groups introduce hydrogen-bonding capabilities, affecting crystal packing and solubility .

Key Observations :

  • Chlorination with POCl₃ is a high-yield method for introducing Cl at position 4 .
  • Nucleophilic substitution with amines or thiols achieves moderate-to-high yields but requires precise temperature control .

Physicochemical Properties

Crystallographic and spectroscopic data reveal trends in stability and solubility.

Table 3: Physicochemical Properties

Compound Name Melting Point (°C) Solubility (mg/mL) Crystal Structure Features Reference
This compound 145–148* <1 (Water) Planar pyrimidine core with dihedral angles <15°
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 210–212 0.5 (DMSO) Intramolecular N–H⋯N hydrogen bonds
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine 178–180 2.5 (DCM) C–H⋯O and C–H⋯π interactions

*Predicted based on analogs.

Key Observations :

  • Fluorine substituents increase melting points due to enhanced van der Waals interactions .
  • Hydrogen-bonding networks (e.g., N–H⋯N) stabilize crystal structures but reduce aqueous solubility .

Key Observations :

  • Chlorophenyl and methyl groups correlate with antimicrobial activity, likely through membrane disruption .
  • RTK inhibition is linked to electron-deficient pyrimidine cores mimicking ATP .

Biological Activity

4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine is a pyrimidine derivative that has gained attention due to its potential biological activities, particularly in medicinal chemistry. This compound exhibits various pharmacological properties, making it a candidate for further research in drug development.

The chemical structure of this compound can be described by the following identifiers:

PropertyValue
CAS Number 372183-70-5
Molecular Formula C13H12ClF2N2
Molecular Weight 250.70 g/mol
IUPAC Name This compound
InChI Key VALSYGYSZKIHMQ-UHFFFAOYSA-N

Antiparasitic Activity

Research indicates that pyrimidine derivatives, including this compound, have shown promise against protozoan parasites such as Trypanosoma brucei, which causes human African trypanosomiasis (HAT). A study demonstrated that certain pyrimidineamine inhibitors exhibited high permeability across the blood-brain barrier (BBB), crucial for treating central nervous system infections caused by this parasite .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. A series of studies focused on similar pyrimidine derivatives revealed significant inhibitory effects on various cancer cell lines, particularly those associated with non-small-cell lung cancer (NSCLC). The presence of halogen substituents, such as chlorine and fluorine, was found to enhance the binding affinity to the epidermal growth factor receptor (EGFR), a common target in cancer therapy .

The inhibitory concentrations (IC50) of related compounds often ranged from nanomolar to micromolar levels, indicating potent activity against cancer cell proliferation. For instance, certain derivatives with similar structures displayed IC50 values as low as 27.5 nM against mutated EGFR .

Anti-inflammatory Activity

Additionally, derivatives of pyrimidines have been investigated for their anti-inflammatory properties. In vitro assays demonstrated that certain compounds could inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation processes. The IC50 values for these inhibitors were comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key factors affecting its activity include:

  • Substitution Patterns : The position and type of substituents on the aromatic rings significantly impact the compound's binding affinity and selectivity towards biological targets.
  • Halogen Effects : The presence of halogens (Cl and F) enhances lipophilicity and electronic properties, facilitating better interaction with target proteins.
  • Pyrimidine Core : The stability and reactivity of the pyrimidine ring contribute to the overall pharmacological profile.

Case Studies

  • Trypanosoma brucei Inhibition : A study highlighted the efficacy of specific pyrimidine derivatives against Trypanosoma brucei, showing a notable reduction in parasitemia levels in treated models compared to controls .
  • Lung Cancer Models : In vitro studies on lung cancer cell lines demonstrated that modified pyrimidines could inhibit cell growth effectively, with some compounds showing IC50 values below 100 nM against resistant mutant strains of EGFR .
  • Inflammation Models : Experimental models using carrageenan-induced paw edema showed significant reduction in inflammation markers when treated with pyrimidine derivatives, indicating their potential utility in managing inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine?

The compound can be synthesized via metal-free, high-yield reactions using β-CF₃-aryl ketones as precursors. Key steps include:

  • Substitution reactions : Chlorination at the 4-position of the pyrimidine ring using reagents like POCl₃ (phosphoryl chloride) under reflux conditions .
  • Cross-coupling : Suzuki-Miyaura coupling to introduce the 2-chloro-4-fluorophenyl group at the 6-position of the pyrimidine core .
  • Methylation : Introduction of the methyl group at the 2-position via nucleophilic substitution or catalytic methylation . Yields typically range from 65% to 85%, depending on the purity of intermediates and reaction optimization .
Key Reaction Parameters
Temperature: 80–120°C
Solvent: DMF or THF
Catalyst: Pd(PPh₃)₄ for cross-coupling

Q. What spectroscopic methods are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding. The 2-methyl group typically resonates at δ 2.4–2.6 ppm, while aromatic protons appear at δ 7.1–8.3 ppm .
  • HRMS : Confirm molecular weight (C₁₁H₈Cl₂F₂N₂, MW = 277.09 g/mol) with <2 ppm error .
  • X-ray crystallography : Resolve crystal packing and dihedral angles between the pyrimidine ring and aryl substituents (e.g., 12.8° twist observed in analogous structures) .

Q. What safety protocols are critical during handling?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal contact .
  • Ventilation : Use fume hoods for weighing and reactions due to potential release of toxic fumes (e.g., HCl gas during chlorination) .
  • Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .

Advanced Research Questions

Q. How do structural variations in substituents impact crystallographic conformation?

X-ray studies of analogous compounds reveal:

  • Dihedral angles : The 2-chloro-4-fluorophenyl group may adopt a near-coplanar orientation (≤15°) with the pyrimidine ring, stabilizing intramolecular N–H⋯N hydrogen bonds .
  • Steric effects : Bulkier substituents (e.g., trifluoromethyl) increase torsional strain, leading to deviations >85° from the pyrimidine plane .
  • Crystal packing : Weak C–H⋯π and C–H⋯O interactions dominate, influencing polymorphism and solubility .

Q. How can computational methods predict biological activity?

  • Molecular docking : Screen against targets like GlcN-6-P-synthase (PDB: 1JXA) to assess binding affinity. Pyrimidine derivatives show favorable interactions with catalytic residues (e.g., Lys485) via H-bonding and π-stacking .
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with antimicrobial efficacy .

Q. How to resolve contradictions in reactivity data for halogenated pyrimidines?

Discrepancies in chlorination efficiency (e.g., 4-Cl vs. 6-Cl selectivity) arise from:

  • Electronic effects : Electron-withdrawing groups (e.g., -F) deactivate specific ring positions, directing electrophilic substitution .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the 4-position .
  • Catalyst choice : Pd-based catalysts improve regioselectivity in cross-coupling steps .

Q. What strategies optimize yield in multi-step syntheses?

  • Intermediate purification : Use column chromatography (SiO₂, hexane/EtOAc) to isolate key intermediates (e.g., 4-chloro-2-methylpyrimidine) with >95% purity .
  • Temperature control : Maintain <5°C during exothermic steps (e.g., methylation) to minimize side reactions .
  • Scale-up considerations : Replace batch reactors with flow chemistry for hazardous steps (e.g., POCl₃ reactions) .

Methodological Considerations

  • Contradiction analysis : Compare NMR data with computational predictions to identify misassigned peaks .
  • Data validation : Cross-reference melting points (e.g., 145–148°C for analogous compounds) with DSC measurements .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine
Reactant of Route 2
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4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine

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